

Preclinical Pharmacokinetic Profile of JNJ-47965567: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric conditions. Its ability to penetrate the central nervous system makes it a valuable tool for investigating the role of central P2X7 receptors in preclinical models of disease. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of JNJ-47965567, including quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Core Pharmacokinetic Parameters

The preclinical pharmacokinetic profile of JNJ-47965567 has been characterized in rodents, primarily in rats and mice. The data highlights the compound's systemic exposure and brain penetration following parenteral administration.

Data Presentation

Table 1: In Vitro Potency and Affinity of JNJ-47965567



Species/System	Assay	Parameter	Value
Human	Radioligand Binding	pKi	7.9 ± 0.07
Rat	Radioligand Binding	pKi	8.7 ± 0.07
Human	Calcium Flux	pIC50	8.3 ± 0.08
Mouse	Calcium Flux	pIC50	7.5 ± 0.1
Rat	Calcium Flux	pIC50	7.2 ± 0.08
Human Whole Blood	IL-1β Release	pIC50	6.7 ± 0.07
Human Monocytes	IL-1β Release	pIC50	7.5 ± 0.07
Rat Microglia	IL-1β Release	pIC50	7.1 ± 0.1

Table 2: In Vivo Pharmacokinetic Parameters of JNJ-47965567 in Rats Following a Single 10 mg/kg Subcutaneous Dose

Parameter	Tissue	Value	Unit
Concentration Range	Plasma	720 - 1200	ng/mL
Concentration Range	Brain	380 - 658	ng/mL
Brain to Plasma Ratio	-	0.5 - 0.58	-
Oral Bioavailability	-	Poor	-

Note: Comprehensive pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for the commonly used 30 mg/kg intraperitoneal dose in mice are not readily available in the public domain. The provided data is based on a 10 mg/kg subcutaneous dose in rats.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used to characterize the pharmacokinetics of JNJ-47965567.



In Vivo Pharmacokinetic Study in Rodents

A typical pharmacokinetic study in rats or mice involves the following steps:

- Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals
 are housed in controlled environments with ad libitum access to food and water.
- Drug Administration:
 - Subcutaneous (s.c.) Injection (Rats): JNJ-47965567 is dissolved in a suitable vehicle, such as 30% sulfobutylether-beta-cyclodextrin (SBE-β-CD). The solution is administered subcutaneously in the dorsal region.
 - Intraperitoneal (i.p.) Injection (Mice): The drug solution is injected into the intraperitoneal cavity. A common dose used in efficacy studies is 30 mg/kg.[1][2]

Blood Sampling:

- Serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
- Blood is typically collected via tail vein, saphenous vein, or terminal cardiac puncture.
- Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.

Tissue Harvesting:

 At the end of the study, animals are euthanized, and brains are collected to determine drug concentrations in the central nervous system.

Bioanalytical Method:

- JNJ-47965567 concentrations in plasma and brain homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Sample Preparation: Plasma samples are typically subjected to protein precipitation with acetonitrile. Brain tissue is first homogenized and then subjected to a similar extraction



procedure.

 LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system for separation and quantification.

In Vivo BzATP-Induced IL-1β Release Assay

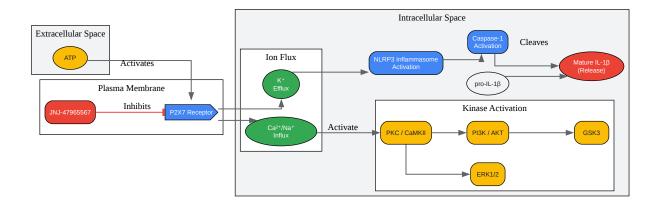
This assay is used to assess the in vivo target engagement and pharmacodynamic effect of JNJ-47965567.

- · Animal Model: Male Sprague-Dawley rats.
- Priming: Animals are administered lipopolysaccharide (LPS) to induce the expression of pro- $IL-1\beta$.
- Drug Administration: JNJ-47965567 or vehicle is administered (e.g., subcutaneously) prior to the challenge.
- Challenge: The P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), is administered to trigger the release of mature IL-1β.[3]
- Sample Collection: Blood or brain microdialysate is collected to measure IL-1β levels.
- Cytokine Quantification: IL-1β levels are measured using a specific enzyme-linked immunosorbent assay (ELISA).[3]

Mandatory Visualizations Signaling Pathway

The primary mechanism of action of JNJ-47965567 is the antagonism of the P2X7 receptor. The following diagram illustrates the downstream signaling cascade initiated by P2X7 receptor activation, which is inhibited by JNJ-47965567.





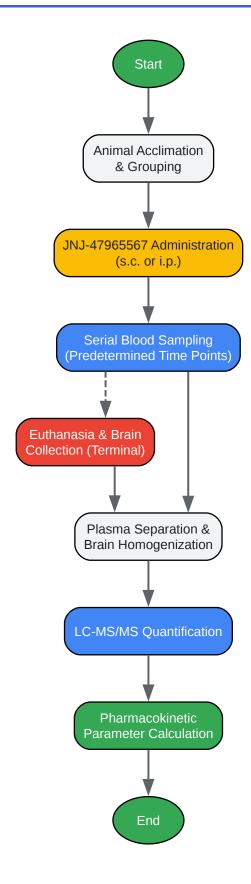
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P2X7 Receptor Signaling Pathway

Experimental Workflow

The following diagram outlines the general workflow for a preclinical in vivo pharmacokinetic study.





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Preclinical Pharmacokinetic Study Workflow



Conclusion

JNJ-47965567 is a valuable research tool for investigating the role of the P2X7 receptor in the central nervous system. Its favorable preclinical pharmacokinetic profile, characterized by good brain penetration after subcutaneous administration, allows for robust in vivo studies. This technical guide provides a foundational understanding of its pharmacokinetic properties and the experimental procedures required for its evaluation. Further studies to fully characterize the pharmacokinetic profile across different species and routes of administration will be beneficial for its continued development and application in neuroscience research.

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